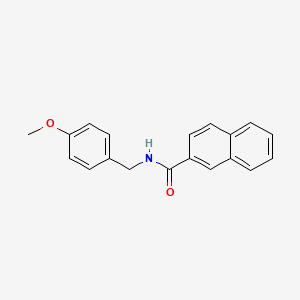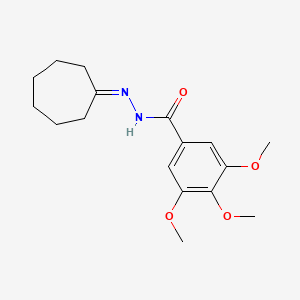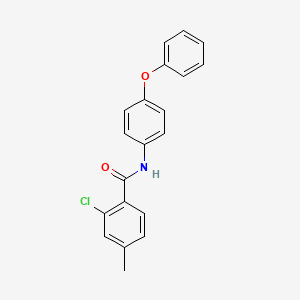
1-(2-nitrobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-nitrobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine, commonly known as NBPP, is a novel compound that has gained significant attention in the field of scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of NBPP is not fully understood. However, it has been proposed that NBPP exerts its effects through the modulation of various signaling pathways in the body. It has been found to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. NBPP has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating energy metabolism in the body.
Biochemical and Physiological Effects:
NBPP has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation. NBPP has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, NBPP has been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
NBPP has several advantages and limitations for lab experiments. One advantage is that it can be synthesized through various methods, making it readily available for research purposes. However, one limitation is that the yield of NBPP synthesized through these methods is not high, which can limit the amount of NBPP available for research. Another limitation is that the mechanism of action of NBPP is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on NBPP. One direction is to further study its mechanism of action, which can provide insights into its potential applications in the field of medicine. Another direction is to study its effects on other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to optimize the synthesis method of NBPP to increase its yield and availability for research purposes.
Conclusion:
In conclusion, NBPP is a novel compound that has gained significant attention in the field of scientific research. It has been studied for its potential applications in the field of medicine, including anti-inflammatory, analgesic, and anti-tumor properties. NBPP has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of NBPP and to optimize its synthesis method for research purposes.
Synthesis Methods
NBPP can be synthesized through various methods, including the reaction of 1-(2-nitrophenyl)piperazine with cinnamaldehyde in the presence of a catalyst. Another method involves the reaction of 1-(2-nitrophenyl)piperazine with cinnamyl bromide in the presence of a base. The yield of NBPP synthesized through these methods has been reported to be around 60-70%.
Scientific Research Applications
NBPP has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. NBPP has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-[(2-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-23(25)20-11-5-4-10-19(20)17-22-15-13-21(14-16-22)12-6-9-18-7-2-1-3-8-18/h1-11H,12-17H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAVZTPOHKKPCE-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5257149 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5789477.png)


![5-(4-nitrophenyl)-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5789512.png)
![N-[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5789518.png)
![methyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5789522.png)

![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5789538.png)



![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5789580.png)
![2-[4-(2-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5789584.png)
